molecular formula C11H17NO3 B594713 tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251013-26-9

tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B594713
CAS No.: 1251013-26-9
M. Wt: 211.261
InChI Key: HYSWAZRVGXDNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a high-value azabicyclo[3.1.1]heptane scaffold that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a rigid, strained bicyclic framework with a ketone group and a Boc-protected amine, making it a versatile precursor for constructing complex molecular architectures. Its primary research application lies in pharmaceutical development, where it is utilized as a key building block for creating novel active pharmaceutical ingredients (APIs). The unique three-dimensional structure of the [3.1.1] bicyclic system is of particular interest in drug design for introducing conformational constraint into target molecules, which can enhance selectivity and binding affinity. Researchers leverage this compound to explore new chemical spaces in the development of therapeutic agents, particularly where a bridged amine scaffold is required. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use.

Properties

IUPAC Name

tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSWAZRVGXDNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251013-26-9
Record name tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

Reduction reactions are significant for modifying the functional groups in this compound:

  • Using Sodium Borohydride : tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate can be reduced using sodium borohydride in methanol at room temperature, yielding various derivatives with yields ranging from 89% to 93% depending on the specific reaction conditions and solvents used .

Alkylation and Acylation Reactions

Alkylation and acylation are crucial for introducing new functional groups:

  • Alkylation Reactions : The compound can undergo alkylation using alkyl halides in the presence of bases such as sodium hydride or potassium carbonate, allowing for the introduction of alkyl groups at specific positions.

Cyclization Reactions

Cyclization reactions can also be performed to form larger cyclic structures:

  • Formation of Spiro Compounds : By reacting this compound with suitable reagents, spiro compounds can be synthesized, demonstrating the versatility of this bicyclic framework in forming complex structures.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields for various synthetic pathways involving this compound:

Reaction TypeReagents/ConditionsYield (%)
Synthesis from di-tert-butyl dicarbonatePd(OH)2_2/Charcoal, Methanol, Reflux87
Reduction with Sodium BorohydrideMethanol, Room Temperature89 - 93
AlkylationAlkyl Halide, Base (NaH/K2_2CO3_3)Variable
CyclizationVarious reagentsVariable

Scientific Research Applications

tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is highlighted through comparisons with analogous azabicyclo compounds. Key differences lie in substituent groups, bicyclo ring systems, and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of Analogous Azabicyclo Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Modification Bicyclo System Key Properties
This compound 1427359-44-1 C₁₁H₁₇NO₃ 211.22 6-oxo [3.1.1] High electrophilicity at C6; Boc protection enhances stability
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate 1357353-36-6 C₁₁H₁₉NO₃ 213.27 6-hydroxy [3.1.1] Polar hydroxyl group enables hydrogen bonding; requires cold storage (2–8°C)
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate N/A C₁₅H₂₅NO₄ 283.36 6-(ethoxy-oxoethyl) [3.1.1] Bulky ester side chain reduces solubility; discontinued due to synthetic challenges
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1818847-75-4 C₁₂H₁₇NO₃ 223.27 6-formyl [3.1.1] Aldehyde group facilitates further derivatization; similarity score 0.96 to parent compound
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate N/A C₁₁H₁₇NO₃ 211.22 6-oxo [3.2.0] Expanded ring system alters conformational strain; used in high-throughput screening

Key Research Findings

Reactivity Differences :

  • The 6-oxo group in the parent compound exhibits higher electrophilicity than the 6-hydroxy analog, making it more reactive in nucleophilic additions (e.g., Grignard reactions) .
  • The 6-formyl derivative (CAS 1818847-75-4) is pivotal in Schiff base formation for metal-organic frameworks (MOFs), leveraging its aldehyde functionality .

Bicyclo Ring System Impact :

  • The [3.1.1] system imposes greater steric strain than [3.2.0], affecting binding affinity in enzyme inhibition studies. For example, the [3.1.1] scaffold shows higher selectivity for serotonin receptors compared to [3.2.0] derivatives .

Applications in Drug Discovery :

  • The 6-hydroxy analog (CAS 1357353-36-6) is utilized in prodrug designs due to its improved solubility, while the ethoxy-oxoethyl variant’s bulkiness limits its use in central nervous system (CNS) targets .
  • The parent compound’s Boc group is routinely cleaved under acidic conditions to generate free amines for peptide coupling .

Stability and Storage :

  • Hydroxy and formyl derivatives require stringent storage conditions (dry, 2–8°C) to prevent decomposition, whereas the 6-oxo parent compound is stable at room temperature .

Biological Activity

tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, with the CAS number 1251013-26-9, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to act as a potential inhibitor or modulator in several enzymatic reactions.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane derivatives exhibit significant inhibitory effects on certain enzymes:

  • Lipases : These enzymes are crucial for lipid metabolism, and inhibitors can modulate fat absorption and metabolism .
Enzyme Inhibition Type IC50 Value (µM)
LipaseCompetitive15
AcetylcholinesteraseNon-competitive25

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Lipase Inhibition

In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, tert-butyl derivatives were tested for their lipase inhibitory activity. The results demonstrated a dose-dependent inhibition, suggesting potential applications in obesity management by reducing fat absorption .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of azabicyclic compounds, including tert-butyl 6-oxo derivatives. The study found that these compounds exhibited promising activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .

Pharmacokinetics

Understanding the pharmacokinetics of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane is crucial for evaluating its therapeutic potential:

  • Solubility : Highly soluble in organic solvents with moderate aqueous solubility (approx. 7.73 mg/mL) .
  • Bioavailability Score : Approximately 0.55, indicating reasonable absorption potential .

Q & A

Basic Question: What are the optimal synthetic routes for tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization and Boc (tert-butoxycarbonyl) protection strategies. A common approach uses bicyclic amine precursors, where the 6-oxo group is introduced via oxidation (e.g., using KMnO₄ or RuO₄) after constructing the azabicyclo framework. For example, related compounds like endo-6-(boc-amino)-3-azabicyclo[3.1.1]heptane (CAS 1614256-81-3) are synthesized via reductive amination followed by Boc protection . Key parameters include reaction temperature (0–25°C), solvent choice (THF or dichloromethane), and purification via column chromatography with silica gel (ethyl acetate/hexane gradients). Yield optimization (40–70%) depends on steric hindrance and intermediate stability .

Basic Question: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify bicyclic scaffold protons (δ 1.2–1.4 ppm for tert-butyl) and carbonyl groups (δ 170–175 ppm). The 6-oxo group appears as a singlet near δ 2.8–3.2 ppm .
  • HPLC : Purity (>97%) is validated using reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 211.26 for C₁₁H₁₇NO₃) .

Advanced Question: What computational methods are used to analyze reaction mechanisms involving this bicyclic system?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cyclization steps. For example, the energy barrier for oxo-group formation via oxidation can be mapped to optimize catalyst selection (e.g., Ru vs. Mn oxides). Solvent effects are simulated using PCM (Polarizable Continuum Model) to predict reaction feasibility in polar vs. non-polar media .

Advanced Question: How is stereochemical control achieved in derivatives of this compound?

Methodological Answer:
Chiral resolution methods include:

  • Chiral HPLC : Using amylose-based columns to separate enantiomers (e.g., for tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, CAS 848488-70-0) .
  • X-ray Crystallography : Determines absolute configuration of crystalline intermediates (e.g., Cr(III) complexes in antibacterial studies) .
  • NOESY NMR : Identifies spatial proximity of protons to confirm bicyclic ring puckering .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies using TGA/DSC show decomposition above 150°C. Storage at 2–8°C in dark, anhydrous conditions (e.g., sealed with molecular sieves) prevents hydrolysis of the Boc group. Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal <5% impurity formation, validated via HPLC .

Advanced Question: How to resolve contradictions in reported purity data across sources?

Methodological Answer:
Discrepancies arise from differing analytical methods:

  • HPLC vs. NMR Purity : HPLC may underestimate impurities if co-eluting, while ¹H NMR integrates all proton environments. Cross-validate using both methods.
  • Batch Variability : Compare COA (Certificate of Analysis) from suppliers (e.g., >97% purity in CAS 167081-32-5 vs. 99% in CAS 1614256-81-3) .

Basic Question: What purification strategies are effective for removing byproducts in synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Flash Chromatography : Employ gradient elution (0–50% ethyl acetate in hexane) to separate Boc-protected intermediates from unreacted amines .
  • Acid-Base Extraction : Remove acidic/basic impurities using pH-selective partitioning .

Advanced Question: How is this compound utilized in pharmacophore modeling for drug discovery?

Methodological Answer:
The bicyclic scaffold serves as a rigid core for docking studies. For example:

  • Antibacterial Agents : Derivatives like (3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) show activity against S. aureus (MIC 8 µg/mL) via β-lactamase inhibition .
  • Molecular Dynamics Simulations : Predict binding affinity to penicillin-binding proteins (PBPs) using AMBER or GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.